
6-Bromo-3-methylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methylquinolin-8-ol is a synthetic compound with the chemical formula C10H8BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform. This reaction yields 7-bromoquinolin-8-ol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
6-Bromo-3-methylquinolin-8-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methylquinolin-8-ol involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound’s ability to inhibit cell division can be leveraged to develop new anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-8-methylquinolin-6-ol: Another quinoline derivative with similar applications in organic synthesis and microtubule polymerization research.
8-Bromo-6-methylquinoline-3-carboxylic acid: A compound with applications in medicinal chemistry and industrial processes.
Uniqueness
6-Bromo-3-methylquinolin-8-ol stands out due to its specific bromination pattern and its effectiveness in inhibiting tubulin polymerization. This unique property makes it a valuable compound in both scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
6-bromo-3-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-3-8(11)4-9(13)10(7)12-5-6/h2-5,13H,1H3 |
Clé InChI |
DFXNOLJEBYNFCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CC(=C2N=C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

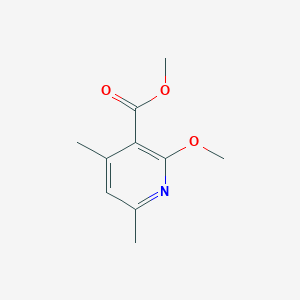
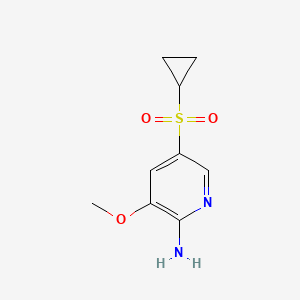
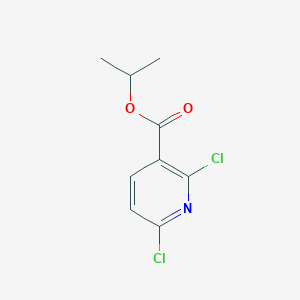
![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
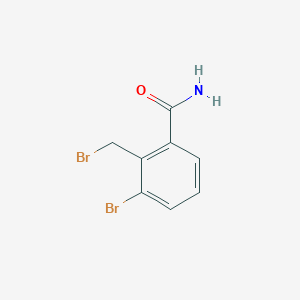
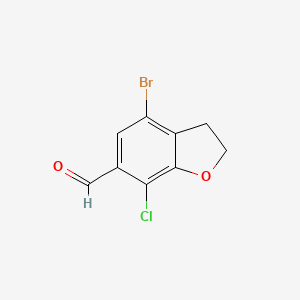
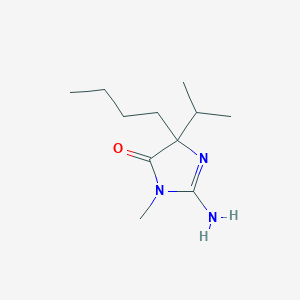
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
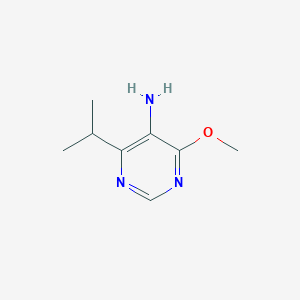
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)

